molecular formula C14H10ClNO6 B2793643 4-(4-Chloro-2-nitrophenoxy)-3-methoxybenzoic acid CAS No. 731003-79-5

4-(4-Chloro-2-nitrophenoxy)-3-methoxybenzoic acid

Cat. No.: B2793643
CAS No.: 731003-79-5
M. Wt: 323.69
InChI Key: WOCRDYXNUSMNTM-UHFFFAOYSA-N
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Description

The compound “4-(4-Chloro-2-nitrophenoxy)-3-methoxybenzoic acid” is likely an organic compound consisting of a benzoic acid group (-COOH), a methoxy group (-OCH3), a chloro group (-Cl), and a nitro group (-NO2) attached to different positions of the benzene rings .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques could provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The compound could undergo various chemical reactions due to the presence of the functional groups. For example, the benzoic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing nitro groups can be explosive, and compounds containing carboxylic acid groups can be corrosive .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has pharmaceutical applications, future research could focus on improving its efficacy or reducing its side effects .

Properties

IUPAC Name

4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO6/c1-21-13-6-8(14(17)18)2-4-12(13)22-11-5-3-9(15)7-10(11)16(19)20/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCRDYXNUSMNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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